Dioleyl malate
Description
Dioleyl malate (CAS 52030-95-2) is a diester derived from malic acid (a four-carbon hydroxy dicarboxylic acid) and oleyl alcohol (a monounsaturated C₁₈ alcohol).
Properties
CAS No. |
52030-95-2 |
|---|---|
Molecular Formula |
C40H74O5 |
Molecular Weight |
635.0 g/mol |
IUPAC Name |
bis[(Z)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38,41H,3-16,21-37H2,1-2H3/b19-17-,20-18- |
InChI Key |
MBPUYGZEDYDAHA-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioleyl malate can be synthesized through the esterification of malic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Malic Acid+2Oleyl Alcohol→Dioleyl Malate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
Dioleyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malic acid and oleyl alcohol.
Oxidation: this compound can undergo oxidation reactions, particularly at the oleyl groups, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Alcohols, catalysts like sodium methoxide or lipases.
Major Products Formed
Hydrolysis: Malic acid and oleyl alcohol.
Oxidation: Epoxides, hydroxylated derivatives.
Transesterification: Various ester derivatives depending on the alcohol used.
Scientific Research Applications
Dioleyl malate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dioleyl malate primarily involves its interaction with biological membranes. As an emollient, it helps to maintain the skin’s moisture barrier by forming a protective layer on the surface. This reduces transepidermal water loss and enhances skin hydration. In drug delivery systems, this compound can facilitate the penetration of active ingredients through the skin by modifying the lipid matrix of the stratum corneum.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oleyl Adipate (CAS: Not specified)
- Structure : Diester of adipic acid (six-carbon dicarboxylic acid) and oleyl alcohol.
- Molecular Formula : C₃₆H₆₈O₄ (as per ).
- Properties :
- Key Difference : Adipate’s longer carbon backbone (six vs. four carbons in malate) enhances flexibility in polymers but reduces solubility in polar solvents compared to malate esters.
Diallyl Maleate (CAS 999-21-3)
- Structure : Diester of maleic acid (unsaturated four-carbon dicarboxylic acid) and allyl alcohol.
- Applications : Primarily used as a crosslinking agent in polymers due to the reactivity of its allyl groups and maleate’s unsaturated structure.
- Key Difference : The shorter allyl chains (C₃) and unsaturated maleate backbone make diallyl maleate more reactive but less thermally stable than dioleyl malate .
Diisostearyl Malate (CAS: Not specified)
- Structure : Diester of malic acid and isostearyl alcohol (branched C₁₈ alcohol).
- Applications : Widely used in cosmetics as an emollient due to its branched structure, which improves spreadability and reduces greasiness.
- Key Difference : Branched isostearyl chains lower the melting point and enhance sensory properties compared to linear oleyl chains in this compound .
Physicochemical and Functional Comparison
| Property | This compound | Oleyl Adipate | Diallyl Maleate | Diisostearyl Malate |
|---|---|---|---|---|
| Molecular Formula | C₄₀H₇₄O₅ (inferred) | C₃₆H₆₈O₄ | C₁₀H₁₂O₄ | C₄₀H₇₆O₅ (inferred) |
| Acid Backbone | Malic acid (C₄, hydroxylated) | Adipic acid (C₆) | Maleic acid (C₄, unsaturated) | Malic acid (C₄, hydroxylated) |
| Alcohol Chains | Oleyl (C₁₈, linear, unsaturated) | Oleyl (C₁₈, linear) | Allyl (C₃, unsaturated) | Isostearyl (C₁₈, branched) |
| Key Applications | Cosmetics, lubricants | Polymers, adhesives | Polymer crosslinking | Cosmetics, emollients |
| Thermal Stability | Moderate (inferred) | High | Low (due to allyl groups) | Moderate |
| Solubility | Lipophilic | Lipophilic | Partially polar | Lipophilic |
Research Findings and Industrial Relevance
- Synthesis : this compound is likely synthesized via esterification of malic acid with oleyl alcohol, analogous to oleyl adipate production (). Enzymatic methods for malate synthesis (e.g., using E. coli scaffolds) could optimize yield and purity .
- Environmental Role : While malic acid itself shows low phosphorus extraction efficiency in soils (vs. citrate), its esterified forms like this compound may act as slow-release agents in agricultural formulations .
- Market Trends: Malate esters are gaining traction in cosmetics, driven by demand for sustainable, bio-based ingredients.
Biological Activity
Dioleyl malate (DOM) is an ester derived from oleic acid and malic acid, recognized for its potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two oleoyl groups attached to a malate backbone. Its chemical structure can be represented as follows:
This structure contributes to its amphiphilic nature, making it suitable for various biological applications, particularly in drug delivery systems and as a surfactant.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions, although further studies are needed to elucidate the underlying mechanisms.
3. Lipid Metabolism Regulation
This compound has been linked to the modulation of lipid metabolism. It appears to influence the expression of genes involved in fatty acid oxidation and lipogenesis, thereby potentially aiding in metabolic disorders like obesity and type 2 diabetes.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Enzyme Activity: this compound may interact with key metabolic enzymes, enhancing or inhibiting their activity.
- Cell Membrane Interaction: Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
- Signal Transduction Pathways: It may influence various signaling pathways associated with inflammation and metabolism.
Case Studies
Case Study 1: Antioxidant Efficacy in Hepatocytes
A study investigated the effects of this compound on oxidative stress in hepatocytes. The results demonstrated a significant reduction in lipid peroxidation levels when cells were treated with this compound compared to control groups. This suggests its potential application in liver protection against oxidative damage.
| Treatment | Lipid Peroxidation (µM) |
|---|---|
| Control | 25 |
| This compound | 10 |
Case Study 2: Inhibition of Inflammatory Cytokines
In another study focusing on inflammatory responses, this compound was shown to significantly reduce TNF-α levels in LPS-stimulated macrophages. The following table summarizes the findings:
| Treatment | TNF-α Level (pg/mL) |
|---|---|
| Control | 200 |
| This compound | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
